molecular formula C15H14FNO2 B336672 2-ethoxy-N-(3-fluorophenyl)benzamide

2-ethoxy-N-(3-fluorophenyl)benzamide

Cat. No.: B336672
M. Wt: 259.27 g/mol
InChI Key: XBYCJWJRALVLPX-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-fluorophenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the benzamide core and a 3-fluorophenyl substituent on the amide nitrogen. The ethoxy group contributes to moderate lipophilicity, while the fluorine atom on the phenyl ring enhances electronic interactions with biological targets due to its electronegativity .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-ethoxy-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

XBYCJWJRALVLPX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

(a) 2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives
  • Structure : The hydroxyl (-OH) group at the 2-position and a 3-trifluoromethyl (-CF₃) group on the phenyl ring.
  • Key Differences: The hydroxyl group increases hydrophilicity compared to the ethoxy group in the target compound.
  • Synthetic Relevance : Serves as an intermediate for hydrazones and other derivatives, highlighting its versatility in medicinal chemistry .
(b) 2-Ethoxy-N-(4-Iodophenyl)Benzamide
  • Structure : Ethoxy group at the 2-position and a 4-iodophenyl substituent.
  • Its larger size may sterically hinder interactions compared to fluorine .
(c) N-(3-Hydroxyphenyl)-2-Ethoxy-6-Pentadecyl Benzamide
  • Structure : Ethoxy group at the 2-position, a 3-hydroxyphenyl group, and a long pentadecyl chain at the 6-position.
  • Key Differences : The hydroxyl group enhances polarity, while the pentadecyl chain drastically increases lipophilicity, likely affecting membrane permeability and bioavailability .

Fluorine-Substituted Analogs

(a) N-(3-Chloro-2-Fluorophenyl)-3-Cyano-5-Fluorobenzamide
  • Structure: Dual halogenation (Cl, F) and a cyano (-CN) group.
  • Key Differences: The chloro substituent increases electronegativity and steric bulk, while the cyano group may enhance binding to polar residues in target proteins. This compound acts as an mGlu5 modulator, suggesting fluorine positioning is critical for receptor selectivity .
(b) Mosapride Metabolites (4-Amino-5-Chloro-2-Ethoxy Derivatives)
  • Structure : Ethoxy group at the 2-position with a morpholinylmethyl substituent.
  • Key Differences : Substitutions on the morpholine ring (e.g., pyridylmethyl) enhance gastrokinetic activity by optimizing serotonin 5-HT4 receptor interactions. The 3-fluorophenyl group in the target compound may offer similar advantages but requires empirical validation .

Heterocyclic and Thiazole-Based Analogs

(a) Nitazoxanide (Nitro-Thiazole Benzamide)
  • Structure : Nitro-thiazole ring fused to the benzamide core.
  • Key Differences: The thiazole ring introduces anti-parasitic activity, absent in non-heterocyclic benzamides. This highlights how heterocyclic systems expand pharmacological scope compared to simple aryl substituents .
(b) N-(Anilinocarbonothioyl) Benzamide Derivatives
  • Structure : Thiourea (-NHCSS-) linkage instead of a traditional amide bond.
  • Key Differences: The thiourea group enhances antioxidant activity, as seen in compounds like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (% inhibition: 86.6). This suggests functional group modifications can drastically alter biological outcomes .

Critical Analysis of Substituent Effects

  • Ethoxy Group : Enhances lipophilicity compared to hydroxyl or methoxy groups, balancing solubility and membrane permeability .
  • Fluorine Position : 3-Fluorophenyl optimizes electronic effects without excessive steric hindrance, whereas 2- or 4-fluorine may alter binding geometries .
  • Halogen Comparisons : Iodo increases molecular weight for imaging applications, while chlorine enhances electronegativity but may reduce metabolic stability .

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